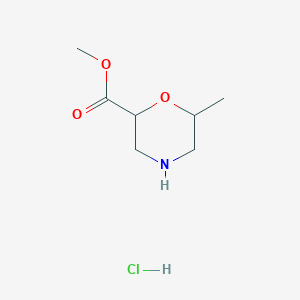

Methyl 6-methylmorpholine-2-carboxylate hydrochloride

CAS No.:

Cat. No.: VC16557133

Molecular Formula: C7H14ClNO3

Molecular Weight: 195.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H14ClNO3 |

|---|---|

| Molecular Weight | 195.64 g/mol |

| IUPAC Name | methyl 6-methylmorpholine-2-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C7H13NO3.ClH/c1-5-3-8-4-6(11-5)7(9)10-2;/h5-6,8H,3-4H2,1-2H3;1H |

| Standard InChI Key | MMUZHRYXGJOWPH-UHFFFAOYSA-N |

| Canonical SMILES | CC1CNCC(O1)C(=O)OC.Cl |

Introduction

Structural Characteristics and Stereochemical Considerations

The compound’s core structure comprises a morpholine ring—a heterocycle containing one nitrogen and one oxygen atom—with substitutions at the 2- and 6-positions. The methyl ester at position 2 introduces ester functionality, while the methyl group at position 6 confers steric and electronic effects that influence reactivity . The hydrochloride salt form enhances aqueous solubility, critical for biological assays.

Stereoisomerism

Methyl 6-methylmorpholine-2-carboxylate hydrochloride exists as four stereoisomers due to chiral centers at positions 2 and 6. Key configurations include:

-

(2R,6R) and (2S,6S): Enantiomeric pairs with distinct optical activities .

-

(2R,6S) and (2S,6R): Diastereomers differing in physical and chemical properties .

| Isomer | CAS Number | Specific Rotation (α) |

|---|---|---|

| (2R,6R) | 1820575-77-6 | Not reported |

| (2S,6S) | 1969287-69-1 | Not reported |

The stereochemistry profoundly impacts biological activity, as seen in analogous morpholine derivatives targeting enzymes with chiral binding pockets.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves methyl chloroformate and 6-methylmorpholine under basic conditions:

-

Acylation: 6-Methylmorpholine reacts with methyl chloroformate in anhydrous dichloromethane, catalyzed by triethylamine, to form the ester .

-

Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt .

Reaction conditions (temperature: −10°C to 0°C, reaction time: 4–6 hours) minimize side reactions like over-alkylation.

Industrial Methods

Continuous flow reactors optimize yield (≥85%) and purity (≥95%) by ensuring precise control over reaction parameters (e.g., residence time, temperature). Post-synthesis purification employs recrystallization from ethanol/water mixtures or column chromatography .

Chemical Reactivity and Functionalization

The compound participates in three primary reaction types:

Oxidation

-

N-Oxidation: Treatment with m-chloroperbenzoic acid (mCPBA) forms the N-oxide, altering electronic properties for coordination chemistry.

-

Ester Oxidation: Strong oxidants (e.g., KMnO₄) cleave the ester to carboxylic acid, though this is less common due to competitive ring degradation.

Reduction

-

Ester to Alcohol: Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol, enabling further functionalization.

-

Ring Hydrogenation: Palladium-catalyzed hydrogenation under high pressure saturates the morpholine ring, producing piperidine derivatives.

Substitution

-

Ester Aminolysis: Reaction with amines (e.g., benzylamine) replaces the methoxy group, forming amides—a step in prodrug synthesis .

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₄ClNO₃ |

| Molecular Weight | 195.64 g/mol |

| Melting Point | 180–185°C (decomposes) |

| Solubility | >50 mg/mL in H₂O |

| LogP (Partition Coeff.) | −1.2 (predicted) |

The low LogP value reflects high hydrophilicity, advantageous for aqueous-phase reactions .

Applications in Scientific Research

Organic Synthesis

-

Chiral Auxiliary: The (2R,6R) and (2S,6S) isomers serve as ligands in asymmetric catalysis, enabling enantioselective C–C bond formations .

-

Peptide Mimetics: Incorporation into pseudopeptides enhances metabolic stability for drug discovery.

Pharmacological Studies

-

Enzyme Inhibition: Preliminary studies suggest activity against serine proteases, though IC₅₀ values remain unquantified.

-

Antimicrobial Screening: Structural analogs exhibit moderate activity against Gram-positive bacteria (MIC: 32–64 µg/mL).

| Hazard | Precautionary Measure |

|---|---|

| Corrosive | Use nitrile gloves, eye protection |

| Irritant | Work in a fume hood |

| Hygroscopic | Store desiccated at 4°C |

Waste disposal must comply with OSHA standards for halogenated organic compounds .

Comparison with Analogous Compounds

| Compound | Key Difference | Application |

|---|---|---|

| 6,6-Dimethylmorpholine-2-carboxylate | Additional methyl at C6 | Enhanced lipophilicity |

| Morpholine-3-carboxylate | Ester at C3 | Altered hydrogen bonding |

The 6-methyl substitution optimizes steric bulk without compromising solubility, distinguishing it from bulkier analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume